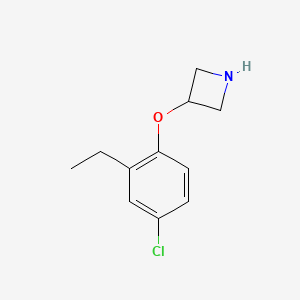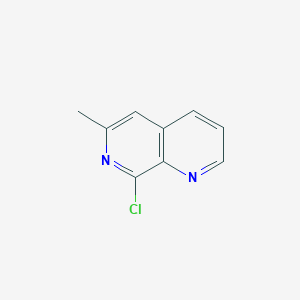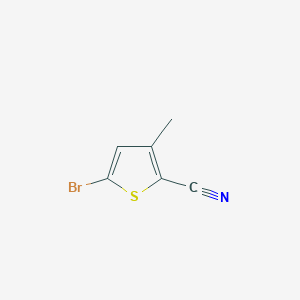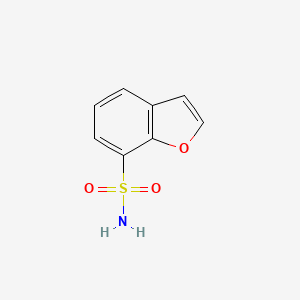
3-(4-Chloro-2-ethylphenoxy)azetidine
概要
説明
“3-(4-Chloro-2-ethylphenoxy)azetidine” is a chemical compound with the molecular formula C11H14ClNO . It is a type of azetidine, which is a four-membered heterocycle used in organic synthesis and medicinal chemistry .
Synthesis Analysis
Azetidines are synthesized through various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines . The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is also an efficient way to synthesize functionalized azetidines .Molecular Structure Analysis
The molecular structure of “this compound” includes a four-membered azetidine ring. The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis
Azetidines are reactive due to their ring strain. They can undergo various chemical reactions, including the aza Paternò–Büchi reaction . Other reactions include Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons , and Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine .科学的研究の応用
3-(4-Chloro-2-ethylphenoxy)azetidine has been studied for its potential applications in a variety of fields, including synthesis, drug development, and medicinal chemistry. In particular, it has been used as a starting material for the synthesis of a variety of biologically active compounds, including antibiotics, anti-inflammatory agents, and antiviral agents. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as dyes, pigments, and fragrances.
作用機序
The exact mechanism of action of 3-(4-Chloro-2-ethylphenoxy)azetidine is not fully understood. However, it is believed to interact with a variety of cellular targets, including enzymes, receptors, and transporters. Furthermore, it is thought to interact with DNA, RNA, and proteins, as well as other macromolecules. Additionally, this compound has been shown to inhibit the activity of a variety of enzymes, including cyclooxygenase, lipoxygenase, and nitric oxide synthase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have anti-inflammatory, antioxidant, and anti-cancer activities. Additionally, it has been shown to have neuroprotective and cardioprotective effects. Furthermore, it has been shown to have an inhibitory effect on the growth of a variety of bacteria and fungi.
実験室実験の利点と制限
3-(4-Chloro-2-ethylphenoxy)azetidine has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it has a wide range of potential applications, including drug development, medicinal chemistry, and synthesis. However, there are also some limitations. For example, it is relatively unstable and can be easily degraded by light and heat. Additionally, it is not water-soluble and can be difficult to work with in aqueous solutions.
将来の方向性
There are a number of potential future directions for the research and development of 3-(4-Chloro-2-ethylphenoxy)azetidine. One potential direction is the development of novel derivatives of this compound that could have improved pharmacological properties or be more stable in aqueous solutions. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs or treatments. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents.
Safety and Hazards
特性
IUPAC Name |
3-(4-chloro-2-ethylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-2-8-5-9(12)3-4-11(8)14-10-6-13-7-10/h3-5,10,13H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKYKYUGULJCCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Cl)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301290396 | |
| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-80-1 | |
| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chloro-2-ethylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301290396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzothiazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzothiazol-3-ium iodide](/img/structure/B1395302.png)
![(2E)-2-[(2E)-2-(1,3,3-Trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B1395304.png)





![2-chloro-N-methyl-N-[1-(thiophen-2-yl)ethyl]acetamide](/img/structure/B1395314.png)
![5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1395315.png)

![2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1395320.png)


![tert-butyl N-[(2-oxocyclopentyl)methyl]carbamate](/img/structure/B1395324.png)
